Cedrol

Catalog No.
S523050
CAS No.
77-53-2
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cedrol

CAS Number

77-53-2

Product Name

Cedrol

IUPAC Name

2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3

InChI Key

SVURIXNDRWRAFU-UHFFFAOYSA-N

SMILES

CC1CCC2C13CCC(C(C3)C2(C)C)(C)O

Solubility

Slightly soluble in water
Soluble (in ethanol)

Canonical SMILES

CC1CCC2C13CCC(C(C3)C2(C)C)(C)O

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@]13CC[C@@]([C@H](C3)C2(C)C)(C)O
  • Anti-proliferative effects: Cedrol exhibits anti-proliferative properties by inducing cell cycle arrest and apoptosis (programmed cell death) in various cancer cell lines, including leukemia, colon cancer, and lung cancer [, , ]. These studies suggest that cedrol may disrupt the uncontrolled growth of cancer cells.
  • Mechanism of action: Cedrol's anti-cancer effects are believed to be mediated through various mechanisms, including:
    • Downregulation of cell cycle proteins: Cedrol downregulates the expression of proteins like cyclin D1 and CDK4, which are crucial for cell cycle progression, leading to cell cycle arrest [].
    • Activation of pro-apoptotic pathways: Cedrol activates the intrinsic pathway of apoptosis, which involves the release of mitochondrial proteins and activation of caspases, ultimately leading to cell death [, , ].
    • Inhibition of pro-survival pathways: Cedrol inhibits the PI3K/Akt/mTOR signaling pathway, which promotes cell survival and proliferation [].
  • In vivo studies: Studies using animal models have shown that cedrol can effectively reduce tumor growth in xenograft models of colorectal cancer [, ]. These findings suggest that cedrol may have therapeutic potential for cancer treatment.

Cedrol in Immunomodulation

Recent research suggests that cedrol may also possess immunomodulatory properties:

  • Neutrophil activity: Cedrol can induce intracellular calcium mobilization in human neutrophils, which are immune cells involved in inflammation []. This suggests that cedrol may influence neutrophil function.
  • Anti-inflammatory potential: Cedrol's ability to modulate neutrophil activity and its potential anti-proliferative effects raise the possibility of its application in developing anti-inflammatory agents [].

Cedrol is a sesquiterpene alcohol with the molecular formula C15H26OC_{15}H_{26}O and a molecular weight of approximately 222.37 g/mol. It is primarily found in the essential oils of coniferous trees, particularly in cedarwood oil from species such as Juniperus (juniper) and Cupressus (cypress). Cedrol contributes significantly to the aroma profile of cedarwood oils, comprising about 15-25% of these oils depending on the species. Its structure includes a complex arrangement of carbon atoms that gives rise to its characteristic woody and leathery scent, making it valuable in perfumery and fragrance formulations .

Cedrol can undergo several chemical transformations:

  • Esterification: Cedrol reacts with acetic anhydride to form cedryl acetate, a compound commonly used in fragrances .
  • Methylation: This reaction leads to the formation of Cedramber, another aromatic compound .
  • Intramolecular Diels–Alder Reaction: This method has been utilized in the total synthesis of cedrol and its related compounds, showcasing its synthetic versatility .

Cedrol exhibits various biological activities:

  • Antioxidant and Anti-inflammatory Effects: Studies have shown that cedrol possesses antioxidant properties and can inhibit inflammatory responses, making it a candidate for therapeutic applications .
  • Sedative Properties: Research indicates that cedrol may have sedative effects, potentially modulating autonomic nervous activity .
  • Insecticidal Activity: Cedrol has been noted for its attractiveness to certain insects, such as mosquitoes, which can be exploited for pest control strategies .

Cedrol is primarily obtained through two methods:

  • Extraction from Cedarwood Oils: This natural method involves distilling essential oils from cedarwood, where cedrol is present alongside other compounds.
  • Synthetic Approaches: Although less common, synthetic methods include total synthesis via complex organic reactions such as Diels–Alder reactions and Michael additions . These methods allow for the production of cedrol in controlled environments.

Cedrol is utilized in various fields:

  • Perfumery: Its woody scent makes it a popular ingredient in fragrances, particularly for masculine and leather notes .
  • Cosmetics: Due to its anti-inflammatory properties, cedrol is incorporated into skin care products for its soothing effects .
  • Pharmaceuticals: Research into cedrol's biological activities suggests potential applications in treating conditions like asthma and allergies through its anti-anaphylactic effects .

Recent studies have explored cedrol's interaction with biological systems:

  • Cedrol has been shown to inhibit mast cell degranulation, which is crucial in allergic reactions. This property indicates its potential use in developing treatments for allergic conditions .
  • Investigations into its effects on neurotransmitter metabolism reveal that cedrol may modulate dopamine levels under stress conditions, suggesting implications for mental health treatments .

Cedrol shares structural similarities with several other sesquiterpenes and aromatic compounds. Here are some notable comparisons:

CompoundMolecular FormulaKey CharacteristicsUnique Aspects
CedreneC15H24C_{15}H_{24}Found in cedar oil; contributes to aromaLess polar than cedrol
Cedryl AcetateC17H34O2C_{17}H_{34}O_2Ester derivative of cedrolUsed extensively in perfumery
PolysantolC15H24C_{15}H_{24}Similar aroma profile; used as a fragranceSmells more like sandalwood
JavanolC15H26OC_{15}H_{26}ORelated to sandalwood scentDistinctive sweet note

Cedrol is unique due to its specific woody aroma and diverse biological activities, distinguishing it from these similar compounds. Its applications in both fragrance and therapeutic domains highlight its versatility compared to others within the same class.

Physical Description

Pale yellow to yellow green solid; Sweet fruity cedar-like aroma

Color/Form

Needles from dilute methanol
Colorless crystals

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.198365449 g/mol

Monoisotopic Mass

222.198365449 g/mol

Boiling Point

286 °C

Heavy Atom Count

16

Density

0.9479 g/cu cm at 90 °C

LogP

log Kow = 4.33 (est)

Odor

Woody-earthy

Melting Point

86 °C

UNII

63ZM9703BO

GHS Hazard Statements

Aggregated GHS information provided by 1814 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 8 of 1814 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 1806 of 1814 companies with hazard statement code(s):;
H411 (99.94%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Cedrol is a colorless crystal or needle. It has a woody-earthy odor. It is moderately soluble in water. Cedrol occurs naturally in many conifer trees, especially cypress and cedar trees. USE: Cedrol is used as a fragrance in perfumes and household cleaning products. It is also used as a food flavoring. EXPOSURE: Workers that use or produce cedrol may breathe in mists or have direct skin contact. The general population may be exposed by eating foods containing cedrol or by breathing in mists or through direct skin contact when using consumer products containing cedrol. If cedrol is released to air, it will be broken down by reaction with other chemicals. Cedrol released to air will also be in or on particles that eventually fall to the ground. It will not be broken down by light. If released to water or soil, it is expected to bind to soil particles or suspended particles. Cedrol is not expected to move through soil. Cedrol is not expected to move into air from wet soils or water surfaces. Cedrol is expected to be broken down by microorganisms and may build up in tissues of aquatic organisms. RISK: Information about the potential health effects of exposure to cedrol is limited. Nervous system depression, including decreased heart rate, blood pressure, and breathing rate, relaxation, and sleepiness, have been observed in humans that breathed low levels of cedrol vapor. Decreased activity and sedation were also observed in animals that breathed cedrol vapors. The potential for cedrol to cause birth defects or reproductive effects has not been examined in laboratory animals. The potential for cedrol to cause cancer has not been examined in laboratory animals. The potential for cedrol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

Cedrol, beta-cedrene, and thujopsene are bioactive sesquiterpenes found in cedar essential oil and exert antiseptic, anti-inflammatory, antispasmodic, tonic, astringent, diuretic, sedative, insecticidal, and antifungal activities. These compounds are used globally in traditional medicine and cosmetics. /Traditional use/

Vapor Pressure

8.6X10-5 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

16230-29-8
77-53-2

Metabolism Metabolites

Incubation of alpha-cedrol and caryophyllene oxide with Neurospora crassa /identified/ 12beta-hydroxy cedrol, 10alpha-hydroxycedrol, and 3beta-hydroxy cedrol, and 12beta-hydroxy caryophyllene oxide as major metabolites, respectively. The antibacterial and radical scavenging activities of the metabolites were evaluated in vitro using broth microdilution and bioauthographic techniques. However, no significant antibacterial and antioxidant activities were observed ...
Microbial transformation of (+)-cedrol was investigated by using Staphylococcus epidermidis and found that stereospecific hydroxylation of (+)-cedrol occurred at the C-3 position to form (+)-(3S)-3-hydroxycedrol.

Wikipedia

Cedrol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

The main components of ... cedarwood oils are a-cedrene, cedrol, and thujopsene. ... Fractional distillation gives hydrocarbon and alcohol fractions. Cedrene and thujopsene are separated from the former and recrystallization of the latter gives cedrol.
Prepared from cedarwood by fractional distillation followed by recrystallization from sutiable solvents of appropriate solid fractions.

General Manufacturing Information

1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, (3R,3aS,6R,7R,8aS)-: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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